N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, sulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and glycine derivatives. The synthesis can be broken down into the following steps:
Nitration: The nitration of 3-nitroaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid.
Sulfonylation: The sulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the coupling of the substituted aniline with glycine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl~2~) in hydrochloric acid.
Substitution: Halogenation can be achieved using chlorine (Cl~2~) or bromine (Br~2~) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl~3~).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms on the aromatic rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of multiple functional groups allows for interactions with various molecular targets, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-nitrophenyl)glycinamide
- N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-chlorophenyl)glycinamide
- N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-bromophenyl)glycinamide
Uniqueness
N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings allows for fine-tuning of its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7S/c1-26-14-7-8-15(16(10-14)27-2)18-17(21)11-19(28(3,24)25)12-5-4-6-13(9-12)20(22)23/h4-10H,11H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCFVOTVGXRGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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